Cas no 1431081-09-2 (Thiopyrano[4,3-b]indole, 8-fluoro-1,3,4,5-tetrahydro-, 2,2-dioxide)

Thiopyrano[4,3-b]indole, 8-fluoro-1,3,4,5-tetrahydro-, 2,2-dioxide, is a synthetic compound with notable structural features. This derivative offers enhanced stability and selectivity due to its unique 2,2-dioxide moiety and the presence of a fluorine atom at the 8-position. These characteristics make it a valuable tool in organic synthesis, particularly for the construction of complex heterocyclic molecules.
Thiopyrano[4,3-b]indole, 8-fluoro-1,3,4,5-tetrahydro-, 2,2-dioxide structure
1431081-09-2 structure
商品名:Thiopyrano[4,3-b]indole, 8-fluoro-1,3,4,5-tetrahydro-, 2,2-dioxide
CAS番号:1431081-09-2
MF:C11H10FNO2S
メガワット:239.266005039215
CID:6510502

Thiopyrano[4,3-b]indole, 8-fluoro-1,3,4,5-tetrahydro-, 2,2-dioxide 化学的及び物理的性質

名前と識別子

    • Thiopyrano[4,3-b]indole, 8-fluoro-1,3,4,5-tetrahydro-, 2,2-dioxide
    • 8-Fluoro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide
    • インチ: 1S/C11H10FNO2S/c12-7-1-2-10-8(5-7)9-6-16(14,15)4-3-11(9)13-10/h1-2,5,13H,3-4,6H2
    • InChIKey: MZJJISLXAFUZNA-UHFFFAOYSA-N
    • ほほえんだ: N1C2=C(C=C(F)C=C2)C2CS(=O)(=O)CCC1=2

じっけんとくせい

  • 密度みつど: 1.500±0.06 g/cm3(Predicted)
  • ふってん: 517.0±50.0 °C(Predicted)
  • 酸性度係数(pKa): 15.27±0.20(Predicted)

Thiopyrano[4,3-b]indole, 8-fluoro-1,3,4,5-tetrahydro-, 2,2-dioxide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-742207-0.05g
8-fluoro-1H,3H,4H,5H-2lambda6-thiopyrano[4,3-b]indole-2,2-dione
1431081-09-2 95%
0.05g
$647.0 2024-05-24
Enamine
EN300-742207-2.5g
8-fluoro-1H,3H,4H,5H-2lambda6-thiopyrano[4,3-b]indole-2,2-dione
1431081-09-2 95%
2.5g
$1509.0 2024-05-24
Enamine
EN300-742207-5.0g
8-fluoro-1H,3H,4H,5H-2lambda6-thiopyrano[4,3-b]indole-2,2-dione
1431081-09-2 95%
5.0g
$2235.0 2024-05-24
Enamine
EN300-742207-10.0g
8-fluoro-1H,3H,4H,5H-2lambda6-thiopyrano[4,3-b]indole-2,2-dione
1431081-09-2 95%
10.0g
$3315.0 2024-05-24
Enamine
EN300-742207-0.1g
8-fluoro-1H,3H,4H,5H-2lambda6-thiopyrano[4,3-b]indole-2,2-dione
1431081-09-2 95%
0.1g
$678.0 2024-05-24
Enamine
EN300-742207-0.5g
8-fluoro-1H,3H,4H,5H-2lambda6-thiopyrano[4,3-b]indole-2,2-dione
1431081-09-2 95%
0.5g
$739.0 2024-05-24
Enamine
EN300-742207-1.0g
8-fluoro-1H,3H,4H,5H-2lambda6-thiopyrano[4,3-b]indole-2,2-dione
1431081-09-2 95%
1.0g
$770.0 2024-05-24
Enamine
EN300-742207-0.25g
8-fluoro-1H,3H,4H,5H-2lambda6-thiopyrano[4,3-b]indole-2,2-dione
1431081-09-2 95%
0.25g
$708.0 2024-05-24

Thiopyrano[4,3-b]indole, 8-fluoro-1,3,4,5-tetrahydro-, 2,2-dioxide 関連文献

Thiopyrano[4,3-b]indole, 8-fluoro-1,3,4,5-tetrahydro-, 2,2-dioxideに関する追加情報

Thiopyrano[4,3-b]indole, 8-fluoro-1,3,4,5-tetrahydro-, 2,2-dioxide (CAS No. 1431081-09-2): A Comprehensive Overview

Thiopyrano[4,3-b]indole, 8-fluoro-1,3,4,5-tetrahydro-, 2,2-dioxide, identified by its CAS number CAS No. 1431081-09-2, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiopyranobenzodiazepine class, characterized by its fused ring system consisting of a thiophene ring linked to a benzodiazepine core. The presence of a fluoro substituent at the 8-position and a dihydroxylation at the 2,2-position enhances its pharmacological potential, making it a promising candidate for further investigation in drug development.

The structural features of Thiopyrano[4,3-b]indole, 8-fluoro-1,3,4,5-tetrahydro-, 2,2-dioxide contribute to its unique chemical and biological properties. The fluoro group is known to improve metabolic stability and binding affinity to biological targets, while the dihydroxylation at the 2-position introduces hydrophilic characteristics that can enhance solubility and bioavailability. These modifications make the compound an attractive scaffold for designing novel therapeutic agents.

In recent years, there has been a surge in research focused on developing new molecular entities with enhanced efficacy and reduced side effects. Thiopyrano[4,3-b]indole derivatives, including CAS No. 1431081-09-2, have been extensively studied for their potential applications in treating various neurological and inflammatory disorders. The benzodiazepine core of this compound is particularly relevant in the context of GABA receptor modulation, which is crucial for managing conditions such as anxiety and epilepsy.

One of the most compelling aspects of Thiopyrano[4,3-b]indole, 8-fluoro-1,3,4,5-tetrahydro-, 2,2-dioxide is its ability to interact with multiple biological pathways simultaneously. This polypharmacological activity is highly desirable in modern drug discovery efforts aimed at addressing complex diseases through multifaceted mechanisms. Preclinical studies have demonstrated that this compound exhibits potent inhibitory effects on certain enzymes and receptors involved in inflammation and pain signaling.

The synthesis of Thiopyrano[4,3-b]indole derivatives presents unique challenges due to the complexity of their fused ring system. However, advances in synthetic methodologies have made it possible to construct these molecules with high precision and yield. The use of transition metal-catalyzed reactions and innovative coupling strategies has significantly streamlined the process of generating analogs with varying substituents.

The fluorine atom in CAS No. 1431081-09-2 plays a critical role in modulating the pharmacokinetic properties of the compound. Fluorinated aromatic compounds are known for their improved bioavailability and resistance to metabolic degradation. This characteristic makes them particularly valuable in drug development pipelines where pharmacological activity needs to be sustained over longer periods.

Recent computational studies have shed light on the binding interactions between Thiopyrano[4,3-b]indole derivatives and their target proteins. Molecular docking simulations have revealed that these compounds can effectively bind to active sites of enzymes and receptors with high affinity. This computational evidence supports experimental findings and provides a rational basis for designing next-generation analogs with enhanced therapeutic profiles.

The dihydroxylation at the 2-position of CAS No. 1431081-09-2 introduces polar functional groups that can improve water solubility. This property is particularly important for oral formulations where poor solubility can limit bioavailability and therapeutic efficacy. By optimizing this structural feature, researchers aim to develop more effective drug candidates suitable for clinical translation.

In conclusion, Thiopyrano[4,3-b]indole derivatives, exemplified by CAS No. 1431081-09-2, represent a promising class of compounds with significant therapeutic potential. Their unique structural features and polypharmacological activity make them valuable tools for addressing a wide range of diseases. Continued research in this area holds great promise for the development of novel treatments that offer improved efficacy and patient outcomes.

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